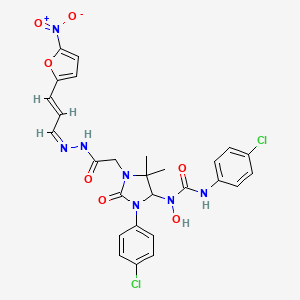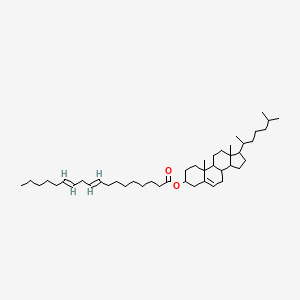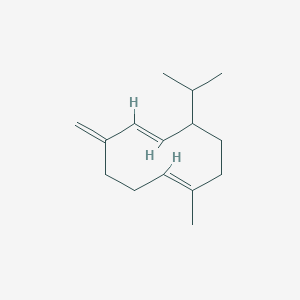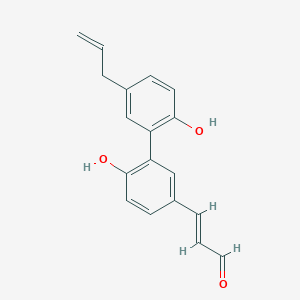
Magnaldehyde B
描述
Magnaldehyde B is a naturally occurring compound found in plants such as Magnolia officinalis and Sassafras randaienseThe compound has the molecular formula C18H16O3 and a molecular weight of 280.3 g/mol.
准备方法
Synthetic Routes and Reaction Conditions: Magnaldehyde B can be synthesized through several methods, including the isolation from natural sources and chemical synthesis. One common method involves the extraction from the bark of Magnolia officinalis, followed by purification using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding, followed by solvent extraction and purification. The purified compound is then crystallized to obtain high-purity this compound.
化学反应分析
Types of Reactions: Magnaldehyde B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be used for further chemical modifications and applications .
科学研究应用
Magnaldehyde B has a wide range of scientific research applications, including:
Chemistry: this compound is used as an intermediate in the synthesis of complex molecules, such as Salvinorin A and isoquinoline alkaloids.
Biology: The compound has been studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: this compound is being investigated for its potential therapeutic applications, including its use in the treatment of gastrointestinal disorders and as an anti-cancer agent.
Industry: this compound is used in the development of natural product-based pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.
作用机制
The mechanism of action of Magnaldehyde B involves its interaction with various molecular targets and pathways. It is known to modulate the activity of specific enzymes and receptors, leading to its biological effects. For example, this compound has been shown to inhibit the activity of certain inflammatory mediators, thereby exerting its anti-inflammatory effects .
相似化合物的比较
Magnaldehyde B shares structural similarities with other natural compounds, such as this compound and other lignans. it is unique in its specific chemical structure and biological activity. The following compounds are similar to this compound:
This compound: Found in Magnolia officinalis, it shares a similar lignan structure but differs in its specific functional groups.
Piperitylmagnolol: Another lignan with a similar backbone but different substituents.
This compound’s uniqueness lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .
属性
IUPAC Name |
(E)-3-[4-hydroxy-3-(2-hydroxy-5-prop-2-enylphenyl)phenyl]prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-2-4-13-6-8-17(20)15(11-13)16-12-14(5-3-10-19)7-9-18(16)21/h2-3,5-12,20-21H,1,4H2/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLSQIXOLLQBDC-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)C=CC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)/C=C/C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



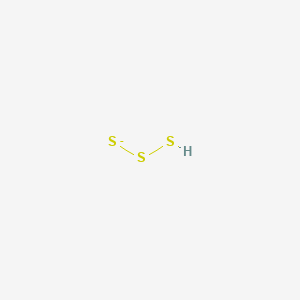

![4-[(1E)-3,3-dimethylpenta-1,4-dienyl]phenol](/img/structure/B1231138.png)
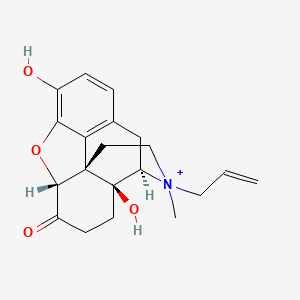
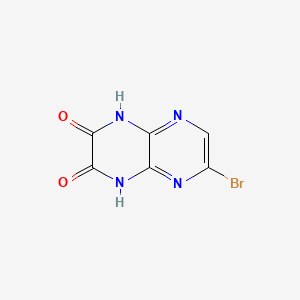
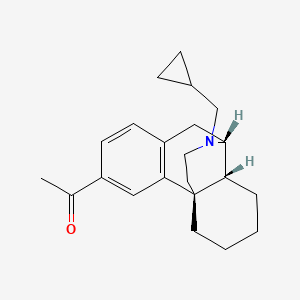


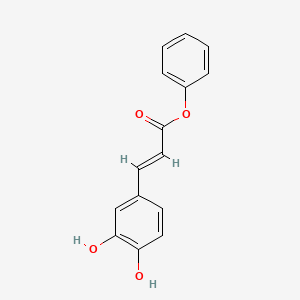
![N-[(E)-2-bicyclo[2.2.1]heptanylideneamino]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B1231149.png)
